9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
Description
9-(3-Bromophenyl)-3,6-diphenyl-9H-carbazole is a carbazole-based derivative featuring a bromine atom at the meta-position of the pendant phenyl ring and phenyl substituents at the 3- and 6-positions of the carbazole core. Its molecular formula is C₃₀H₂₀BrN, with an average molecular mass of 474.39 g/mol (calculated from and analogous compounds). This compound is synthesized via Buchwald–Hartwig amination or Suzuki coupling reactions, as seen in related derivatives (e.g., HA5 and HA8 in ) . Its structural design combines electron-rich carbazole moieties with the steric and electronic effects of bromine, making it a candidate for organic electronics, particularly as a host material in phosphorescent organic light-emitting diodes (PhOLEDs) or thermally activated delayed fluorescence (TADF) emitters.
Properties
IUPAC Name |
9-(3-bromophenyl)-3,6-diphenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-12-7-13-26(20-25)32-29-16-14-23(21-8-3-1-4-9-21)18-27(29)28-19-24(15-17-30(28)32)22-10-5-2-6-11-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEUUQOJSFGEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 3,6-diphenyl-9H-carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Toluene or a mixture of toluene and water.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound’s ability to transport holes and its photochemical stability make it a valuable component in electronic devices, where it can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- Structure : Bromine at the para-position of the phenyl ring; 3,6-positions substituted with tert-butyl groups instead of phenyl.
- Tert-butyl groups improve solubility and thermal stability (TGA data in shows decomposition >300°C) .
- Applications : Intermediate for semiconductors and conjugated polymers, contrasting with the target compound’s direct use in optoelectronics.
9-(4-Bromophenyl)-9H-carbazole
- Structure : Simpler analog lacking 3,6-diphenyl substituents.
- Properties : Reduced conjugation and lower molecular weight (322.20 g/mol , ) lead to blue-shifted emission compared to the target compound. Crystallographic data () reveals planar carbazole-phenyl alignment, whereas 3,6-diphenyl groups in the target compound introduce torsional strain, affecting charge transport .
Derivatives with Electron-Withdrawing Groups
PPCzTrz (9-(5'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-terphenyl-2'-yl)-3,6-diphenyl-9H-carbazole)
- Structure : Incorporates a triazine acceptor unit instead of bromine.
- Properties : The triazine group enhances electron affinity, enabling TADF with a narrow emission peak at 444 nm (). In contrast, bromine in the target compound primarily serves as a synthetic handle for further functionalization. PPCzTrz exhibits superior chemical stability in OLEDs .
PCTF (9-(2-(4,6-Diphenyltriazin-2-yl)-4-(trifluoromethyl)phenyl)-3,6-diphenyl-9H-carbazole)
- Structure : Combines triazine and trifluoromethyl groups.
- Properties : The CF₃ group increases hydrophobicity and reduces aggregation-induced quenching. PCTF achieves 90% synthesis yield (), whereas brominated analogs may require stricter purification .
Sterically Bulky Derivatives
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi)
- Structure : Triphenylsilyl groups at 3,6-positions and tert-butyl at the phenyl ring.
- Properties : The silyl groups enhance thermal stability (T₅% decomposition >450°C) and reduce intermolecular π-π stacking. This contrasts with the target compound’s phenyl groups, which balance conjugation and processability .
Brominated Carbazoles in Device Fabrication
3-Bromo-9-[4-(9H-carbazol-9-yl)phenyl]-9H-carbazole
9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole
- Structure : Biphenyl substituent at the 9-position.
- Properties : The biphenyl group increases rigidity, improving quantum yield (Φₚₗ ~0.85 in solution) but complicates thin-film morphology () .
Comparative Data Table
Key Findings
- Bromine Position : Meta-bromine in the target compound introduces steric effects that hinder crystallization, favoring amorphous film formation in OLEDs. Para-bromine analogs exhibit better charge mobility but poorer film uniformity .
- Electron-Withdrawing Groups : Triazine or CF₃ substituents (e.g., PPCzTrz, PCTF) enhance electroluminescence efficiency but require complex synthesis compared to brominated derivatives .
- Thermal Stability : Bulky groups (tBu, SiPh₃) significantly improve thermal stability, making them superior for high-performance devices .
Biological Activity
9-(3-Bromophenyl)-3,6-diphenyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, detailing its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a carbazole core with two phenyl groups at positions 3 and 6 and a bromophenyl group at position 9. The chemical formula is , with a molecular weight of approximately 356.26 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that carbazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. The following table summarizes some findings regarding their anticancer efficacy:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Calu1 (lung carcinoma) | 2.5 | Induction of apoptosis |
| Compound B | HCT116 (colon carcinoma) | 1.98 | Inhibition of cell proliferation |
| Compound C | MDA MB231 (breast carcinoma) | 0.198 | Microtubule disruption |
These compounds often induce apoptosis through mitochondrial pathways or inhibit critical signaling pathways involved in cell survival.
2. Antimicrobial Activity
The antibacterial and antifungal properties of carbazole derivatives have been highlighted in various studies. For example, the presence of halogen substituents, like bromine in the structure of this compound, enhances its antimicrobial efficacy.
A recent study indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Antioxidant Activity
Carbazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.
Case Studies
Several case studies have investigated the biological effects of carbazole derivatives:
- Case Study 1 : A study evaluated the cytotoxic effects of various carbazole derivatives on lung cancer cells (Calu1). Results demonstrated that compounds with bromine substitutions significantly enhanced cytotoxicity compared to non-brominated analogs.
- Case Study 2 : Another research project focused on the antimicrobial activity of halogenated carbazoles against clinical isolates of bacteria. The study concluded that brominated compounds exhibited superior antibacterial activity due to increased lipophilicity and membrane permeability.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many studies suggest that these compounds activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting cell division.
- Inhibition of Key Enzymes : Some carbazole derivatives inhibit enzymes like xanthine oxidase and tyrosinase, which are involved in various metabolic processes.
Q & A
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
- Methodological Answer : Variations arise from trace moisture in solvents or inconsistent catalyst activation. Mitigation strategies:
- Strict Anhydrous Conditions : Use molecular sieves and glovebox techniques.
- Catalyst Pre-Activation : Stir Pd catalysts with ligands (e.g., SPhos) in solvent before adding substrates.
Report detailed protocols in SI, including NMR spectra of intermediates, to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
